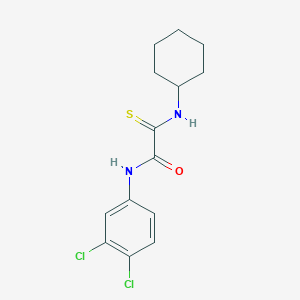

2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of cyanothioacetamide with various reagents. For instance, cyanothioacetamide reacted with α,β-unsaturated carbonyl compounds to afford thioxohydropyridine-3-carbonitriles, which were then used to prepare thienopyridines through reactions with active halogen-containing compounds . Although the exact synthesis of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide is not described, similar methodologies could potentially be applied.

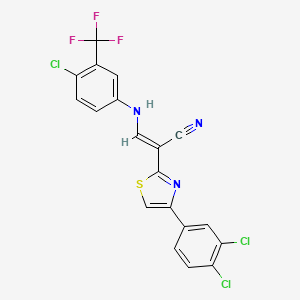

Molecular Structure Analysis

The molecular structure of thioxoacetamide derivatives is characterized by the presence of a thioxo group attached to an acetamide moiety. The structure of newly synthesized heterocyclic compounds in the studies was established using elemental analyses, IR, ^1H NMR, and mass spectra . These techniques could also be used to analyze the molecular structure of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide.

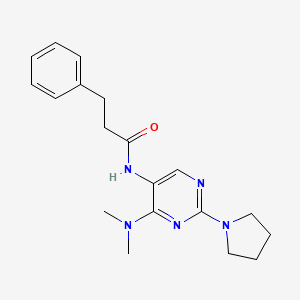

Chemical Reactions Analysis

The papers describe the use of N-Cyanochloroacetamidine for the regioselective synthesis of fused diaminopyrimidines . This reagent reacts with conjugated thiolato(selenolato)nitriles to give products that can undergo the Thorpe reaction to form pyrimidine rings. Although the specific chemical reactions of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide are not detailed, the information suggests that thioxoacetamide derivatives can participate in complex chemical transformations leading to heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the studies are not explicitly detailed in the abstracts. However, the characterization of these compounds typically involves spectroscopic methods such as IR, ^1H NMR, and mass spectrometry, which provide insights into the physical and chemical behavior of the molecules . These methods could be used to determine the properties of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research and Anesthetic Use

Ketamine, an arylcyclohexylamine, has been extensively studied for its pharmacological properties, including its use as a general anesthetic agent. Early research uncovered its distinct class of centrally-acting drugs, demonstrating its efficacy in providing anesthesia without inhibiting laryngeal or pharyngeal reflexes, which made it suitable for various medical and veterinary applications (Chen, 1969).

Synthesis of Derivatives for Therapeutic Purposes

The synthesis of ketamine derivatives through Mannich reactions has been explored to develop new therapeutic agents. This research aimed at creating compounds with potentially improved pharmacological profiles for clinical therapeutics, highlighting the adaptability of arylcyclohexylamine compounds in drug design and development (Masaud et al., 2022).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, related by structure to arylcyclohexylamines, demonstrated significant antiviral and antiapoptotic effects, offering insights into potential applications beyond anesthesia, such as in the treatment of viral infections like Japanese encephalitis (Ghosh et al., 2008).

TMEM16A Inhibition for Disease Treatment

Research into substituted 2-acylaminocycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel TMEM16A, suggests the potential for arylcyclohexylamine derivatives in treating diseases related to epithelial fluid and mucus secretion, hypertension, asthma, and cancer (Truong et al., 2017).

Eigenschaften

IUPAC Name |

2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2OS/c15-11-7-6-10(8-12(11)16)17-13(19)14(20)18-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJOPQIGGGCHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)

![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)

![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)

![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)

![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)

![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)